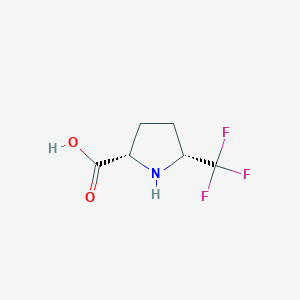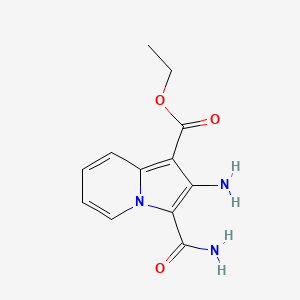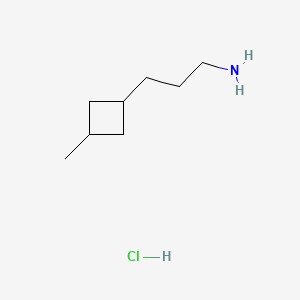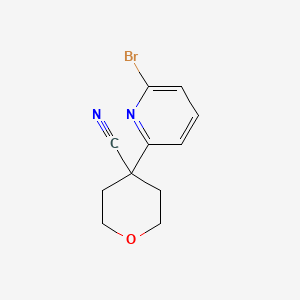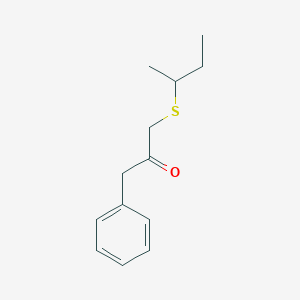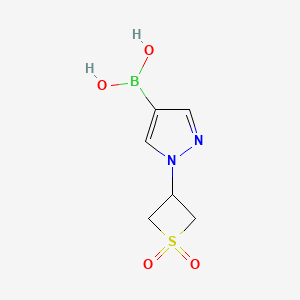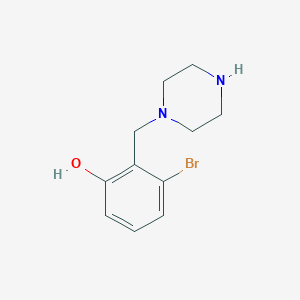
9-(nitromethyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Nitromethyl)-9H-fluorene is an organic compound that features a fluorene backbone with a nitromethyl group attached to the ninth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(nitromethyl)-9H-fluorene typically involves the nitration of fluorene derivatives. One common method is the reaction of fluorene with nitromethane in the presence of a strong base such as sodium methoxide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Nitromethyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrofluorene derivatives.
Reduction: Reduction of the nitro group can yield aminomethylfluorene.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Bases like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Nitrofluorene derivatives.
Reduction: Aminomethylfluorene.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(Nitromethyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 9-(nitromethyl)-9H-fluorene involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include radical formation, nucleophilic attack, and electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Nitrofluorene: Lacks the methyl group but has similar reactivity.
9-Aminomethyl-9H-fluorene: The reduced form of 9-(nitromethyl)-9H-fluorene.
9-Methyl-9H-fluorene: Lacks the nitro group but shares the fluorene backbone.
Uniqueness
This compound is unique due to the presence of both the nitro and methyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
9-(nitromethyl)-9H-fluorene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
Clé InChI |
APKSAQGVQXHHAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




